Chemical and physical properties of propane-2,2-d2
Chemical and physical properties of propane-2,2-d2
Technical Guide: Chemical and Physical Properties of Propane-2,2-d₂
Executive Summary
Propane-2,2-d₂ (CAS: 14770-39-9) is a site-specifically deuterated isotopologue of propane where the two hydrogen atoms at the secondary carbon (C2) are replaced by deuterium (
This guide details the physicochemical shifts induced by this isotopic substitution, specifically the Kinetic Isotope Effect (KIE) , and provides a self-validating protocol for its use in mechanistic studies.[1]
Molecular Architecture & Isotopic Physics
The introduction of deuterium at the C2 position fundamentally alters the vibrational manifold of the molecule without changing its electronic potential energy surface.[1]
Structural Specifications
| Property | Propane ( | Propane-2,2-d₂ ( |
| Molecular Weight | 44.10 g/mol | 46.11 g/mol |
| Symmetry Point Group | ||
| C2-H/D Bond Length | 1.09 Å | 1.09 Å (Mean position identical, amplitude differs) |
| Dipole Moment | ~0.08 D | ~0.08 D (Negligible change) |
The Zero-Point Energy (ZPE) Shift
The core utility of Propane-2,2-d₂ lies in the vibrational frequency difference between C-H and C-D bonds.[1][2] Because deuterium is twice as heavy as protium, the C-D bond has a lower vibrational frequency (
Where
Figure 1: Comparative potential energy diagram illustrating the origin of the Primary Kinetic Isotope Effect. The C-D bond requires greater energy to reach the transition state.[1]
Physical Properties
Phase Behavior & Volatility
Isotopic substitution generates subtle shifts in phase transitions, known as the Vapor Pressure Isotope Effect (VPIE) .[1]
-
Boiling Point: Propane-2,2-d₂ exhibits a boiling point nearly identical to standard propane (-42.1°C).[1] However, due to the "Inverse Isotope Effect" common in lower alkanes, deuterated isomers often exhibit slightly higher vapor pressures (and thus marginally lower boiling points) than their protium counterparts due to smaller attractive van der Waals forces (shorter average C-D bond length due to anharmonicity).[1]
-
Density: The gas density increases proportionally with molecular weight (~4.5% increase).[1]
Spectroscopic Signatures
| Technique | Feature | Observation in Propane-2,2-d₂ |
| IR Spectroscopy | C-D Stretch | New bands appear at 2100–2200 cm⁻¹ (silent region for non-deuterated).[1] |
| IR Spectroscopy | The | |
| ¹H-NMR | Coupling | Methyl signal appears as a singlet (approx.[1] |
| ¹³C-NMR | C2 Signal | The central carbon signal splits into a quintet ( |
Chemical Reactivity: The Deuterium Switch
Propane-2,2-d₂ is chemically distinct from propane primarily in reactions involving Hydrogen Atom Transfer (HAT) at the secondary position.[1]
Primary Kinetic Isotope Effect (KIE)
In oxidation reactions (e.g., combustion or metabolic P450 hydroxylation), the abstraction of a hydrogen from the secondary carbon is the rate-limiting step.[1]
-
Rate Ratio (
): Typically ranges from 2.0 to 7.0 at room temperature.[1] -
Mechanism: The strong C-D bond inhibits radical formation at C2, forcing the reaction to either slow down significantly or shift mechanism to the primary carbons (methyl groups).[1]
Metabolic Stability (Drug Development Context)
While propane is a gas, the isopropyl motif is common in pharmaceuticals.[1] Propane-2,2-d₂ serves as the fundamental model for "Deuterium Switch" strategies used to extend the half-life of drugs by blocking the site of metabolic oxidation (e.g., CYP450 oxidation at the secondary carbon).[1]
Experimental Protocol: Synthesis & Verification
Objective: Synthesis of Propane-2,2-d₂ via Reductive Dehalogenation. Note: Direct H/D exchange of acetone yields hexadeuteroacetone.[1] To get specific 2,2-labeling, we utilize a gem-dihalide precursor.[1]
Reagents & Equipment
-
Reducing Agent: Lithium Aluminum Deuteride (
) or Zinc dust activated with DCl/D₂O.[1] -
Solvent: Diglyme (high boiling point allows product distillation).[1]
-
Apparatus: Three-neck flask, reflux condenser, cryogenic trap (-78°C).[1]
Step-by-Step Methodology
-
System Preparation: Flame-dry the apparatus under a stream of Argon. Moisture introduces H₂O, scrambling the isotopic purity.[1]
-
Slurry Formation: Suspend
(1.1 eq) in anhydrous diglyme at 0°C. -
Addition: Add 2,2-Dichloropropane dropwise. The reaction is exothermic.[1]
-
Evolution & Trapping: As the reaction proceeds, Propane-2,2-d₂ gas evolves (BP -42°C).[1]
-
Sweep the gas through a scrubbing tower (NaOH pellets) to remove acid traces.[1]
-
Condense the product in a liquid nitrogen/isopropanol trap.
-
-
Purification: Distill the trapped liquid at low temperature to remove trace solvent.
Self-Validating Purity Check (The "Go/No-Go" Step)
Before using the gas in kinetic studies, you must validate isotopic enrichment.[1]
-
Method: Gas Phase FTIR.[1]
-
Validation Criteria:
Figure 2: Quality Control Workflow for Propane-2,2-d₂ Synthesis ensuring isotopic purity.
References
-
NIST Chemistry WebBook . Propane, 2,2-dichloro-.[1][4] National Institute of Standards and Technology.[1][4][8] Link
-
McMurry, H. L., et al. (1949).[1] "Infra-Red Spectra of Propane, 1-Deuteropropane, and 2-Deuteropropane."[1] Journal of Chemical Physics. Link
-
Westheimer, F. H. (1961).[1] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews. Link
-
Kohen, A., & Limbach, H. H. (2005).[1] Isotope Effects in Chemistry and Biology. CRC Press.[1] (Definitive text on KIE mechanisms).
-
Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for bond dissociation energies).[1][3][9]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Propane, 2,2-dichloro- [webbook.nist.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]
- 7. sae.org [sae.org]
- 8. Propane, 2,2-dimethoxy- [webbook.nist.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
